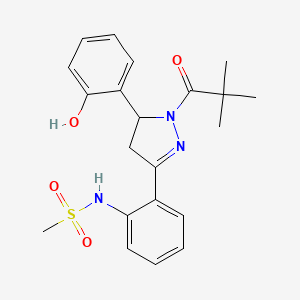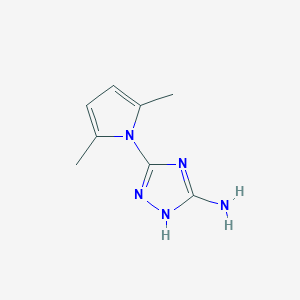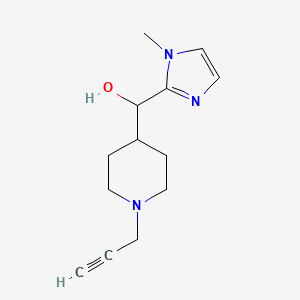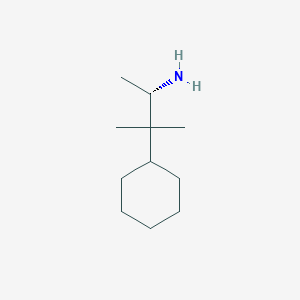
1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DPUP, is a chemical compound that has been extensively studied for its potential use in scientific research. DPUP is a urea derivative that has shown promise in a variety of applications, including as a tool for studying the mechanisms of various biological processes.
Aplicaciones Científicas De Investigación
Electron Transfer and Hydrogen Bonding Studies
- Electron Transfer across Hydrogen Bonds : Research on ruthenium and osmium complexes, including ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, has been conducted to explore electron transfer across multiple hydrogen bonds. These complexes demonstrate dimerization via a quadruply hydrogen-bonding motif and exhibit reversible oxidations, indicating the stability of dimeric structures in certain conditions (Pichlmaier et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition Performance : Urea derivatives, specifically triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the potential of urea derivatives in forming protective layers on metal surfaces to inhibit corrosion (Mistry et al., 2011).
Enzymatic Activities
- Dimethoxyphenol Oxidase Activity : Various microbial blue multicopper proteins, including those from organisms like Escherichia coli and Bacillus subtilis, have been studied for their laccase activity, especially in the oxidation of dimethoxyphenol. This research contributes to understanding the multiple functions of these proteins in different microorganisms (Solano et al., 2001).
Chemical Synthesis and Complexation
- N-Hydroxyamide-Containing Heterocycles Synthesis : Studies on the synthesis of N-hydroxyamide-containing heterocycles, such as pyrimidinones and pyrazinones, from N-(benzyloxy)urea and their ability to form complexes with iron(III) have been conducted. This research adds to the knowledge of organic synthesis and complexation behavior of these compounds (Ohkanda et al., 1993).
Anion Coordination Chemistry
- Oxo-anion Binding by Protonated Ureas : Research on the anion coordination chemistry of protonated urea-based ligands has been explored. This involves studying the interaction of these ligands with inorganic oxo-acids and their adducts, revealing insights into the hydrogen bond motifs and coordination behaviors (Wu et al., 2007).
Conformational Studies of Ureas
- Complexation-induced Unfolding of Heterocyclic Ureas : The synthesis, conformational studies, and unfolding of heterocyclic ureas to form hydrogen-bonded complexes have been investigated. This research provides insights into the structural dynamics and potential self-assembly properties of these compounds (Corbin et al., 2001).
Supramolecular Chemistry
- Strong Dimerization of Ureidopyrimidones : The dimerization of ureidopyrimidone via quadruple hydrogen bonding has been studied, highlighting its use as a building block in supramolecular chemistry due to its high dimerization constant and simple preparation (Beijer et al., 1998).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-12-6-7-13(14(11-12)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICDPLIANWQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)







![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)
![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)

![3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2689818.png)

